5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
CAS No.: 1251687-34-9
Cat. No.: VC5875432
Molecular Formula: C20H17FN4O5
Molecular Weight: 412.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251687-34-9 |
|---|---|
| Molecular Formula | C20H17FN4O5 |
| Molecular Weight | 412.377 |
| IUPAC Name | 2-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C20H17FN4O5/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-22-16(30-25-19)10-17-23-24-20(29-17)11-4-6-13(21)7-5-11/h4-9H,10H2,1-3H3 |
| Standard InChI Key | WJNVTTZAMONOMY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features two distinct oxadiazole rings: a 1,3,4-oxadiazole unit substituted with a 4-fluorophenyl group and a methyl-linked 1,2,4-oxadiazole ring attached to a 3,4,5-trimethoxyphenyl group. This dual-oxadiazole framework contributes to its planar geometry and electron-deficient nature, facilitating interactions with biological targets .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1251687-34-9 |
| Molecular Formula | CHFNO |
| Molecular Weight | 412.377 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 86.7 Ų |
The fluorine atom at the para position of the phenyl ring enhances electronegativity, while the methoxy groups on the trimethoxyphenyl moiety improve lipophilicity, critical for membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting from precursor hydrazides and acyl chlorides. A representative route includes:
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Formation of 1,3,4-oxadiazole core: Cyclocondensation of 4-fluorobenzohydrazide with ethyl chlorooxoacetate in ethanol under reflux.
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Methylation and coupling: Reaction with 3,4,5-trimethoxybenzoyl chloride in dimethylformamide (DMF) catalyzed by triethylamine, followed by purification via column chromatography .
Key Reaction Conditions
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Temperature: 80–100°C
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Solvents: Ethanol, DMF
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Catalysts: Triethylamine, sodium ethoxide
Analytical Characterization
Structural validation employs advanced spectroscopic techniques:
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FT-IR Spectroscopy: Peaks at 1733 cm (C=O stretch), 1615 cm (C=N stretch), and 1250 cm (C-O-C ether linkage) .
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 412.377 (M).
Physicochemical and Pharmacokinetic Profiles
Solubility and Partitioning
Table 2: Pharmacokinetic Predictions
| Parameter | Value |
|---|---|
| logP (Partition Coefficient) | 3.92 |
| logD (Distribution Coefficient) | 3.92 |
| Polar Surface Area | 86.7 Ų |
| Hydrogen Bond Donors | 0 |
| Blood-Brain Barrier Penetration | Low |
Metabolic Stability
In vitro studies predict hepatic metabolism via cytochrome P450 enzymes, with demethylation of methoxy groups as the primary pathway. Glucuronidation may further enhance excretion .
Biological Activities and Mechanisms
Anticancer Activity
Oxadiazoles are known tubulin polymerization inhibitors, disrupting mitosis in cancer cells. The trimethoxyphenyl group in this compound mimics colchicine-site binders, implicating potential efficacy against multidrug-resistant tumors . Preliminary screening in the ChemDiv Anti-Aging Library highlights its inclusion in cancer-targeted assays, though IC values remain undisclosed .
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows derivatization at multiple sites:
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Fluorophenyl ring: Introduction of electron-withdrawing groups to enhance target affinity.
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Trimethoxyphenyl unit: Replacement with heteroaromatic rings to modulate solubility .
Screening Libraries
Included in ChemDiv’s Anti-Aging Library (44,940 compounds) and SmartTM Library (51,161 compounds), it is prioritized for assays targeting:
Challenges and Future Directions
Synthetic Scalability
Current yields (75–81%) require optimization for industrial-scale production. Microwave-assisted synthesis and flow chemistry may reduce reaction times and improve purity .
Toxicity Profiling
No in vivo toxicity data are available. Future studies must address hepatotoxicity risks associated with methoxy group metabolism .
Target Identification
Proteomic studies using affinity chromatography and CRISPR screening could elucidate molecular targets, guiding structure-based drug design .
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